Tert-butyl (2,4-difluorophenyl)carbamate
CAS No.: 701269-21-8
Cat. No.: VC7922242
Molecular Formula: C11H13F2NO2
Molecular Weight: 229.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 701269-21-8 |
|---|---|
| Molecular Formula | C11H13F2NO2 |
| Molecular Weight | 229.22 g/mol |
| IUPAC Name | tert-butyl N-(2,4-difluorophenyl)carbamate |
| Standard InChI | InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
| Standard InChI Key | VCSQNKMLGNSDCT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)F |
Introduction
Structural and Functional Features
The compound’s structure comprises a 2,4-difluorophenyl group linked to a Boc-protected amine (Figure 1). The fluorine atoms at the 2- and 4-positions of the aromatic ring introduce electron-withdrawing effects, which influence the ring’s electronic density and reactivity. This substitution pattern is strategically valuable in medicinal chemistry, as fluorination often improves metabolic stability and bioavailability in drug candidates . The tert-butyl group, a bulky substituent, shields the amine from undesired reactions during synthetic processes, enabling selective deprotection under acidic conditions .
Key structural attributes:
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Boc group: Provides temporary amine protection, removable via trifluoroacetic acid (TFA) or hydrochloric acid (HCl) .
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Fluorine substituents: Enhance lipophilicity and resistance to oxidative degradation .
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Aromatic system: Facilitates π-π interactions in target binding sites during drug design .
Synthesis and Manufacturing
Synthetic Pathway
Tert-butyl (2,4-difluorophenyl)carbamate is synthesized via a nucleophilic addition reaction between 2,4-difluoroaniline and di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) . The procedure follows established protocols for Boc protection of aromatic amines (Scheme 1):
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Reaction Setup:
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Workup:
Typical Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | 0°C → Room temperature |
| Yield | 85–91% |
This method mirrors the synthesis of analogous compounds, such as tert-butyl 2-nitro-4-bromophenylcarbamate, where Boc protection achieved >90% yields under similar conditions .
Applications in Pharmaceutical Research
Amine Protection in Drug Synthesis
The Boc group is widely employed to protect amines during multi-step syntheses. For example, in the preparation of kinase inhibitors or antimicrobial agents, temporary protection prevents unwanted side reactions at the amine site . Subsequent deprotection under mild acidic conditions regenerates the free amine for further functionalization.
Role in Suzuki-Miyaura Coupling
The 2,4-difluorophenyl moiety participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce cyclopentyl or aryl groups. This reactivity is exemplified in the synthesis of tert-butyl 2-amino-4-cyclopentylphenylcarbamate, where a boronic acid derivative replaces the bromine atom in a precursor compound .
Antimicrobial Activity
While direct studies on this compound are scarce, structurally similar carbamates exhibit moderate antimicrobial properties. For instance, tert-butyl 2-((E)-3-(4-formylphenyl)acrylamido)-4-cyclopentylphenylcarbamate demonstrated activity against Staphylococcus aureus and Escherichia coli in vitro .
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
13C NMR:
IR (KBr):
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